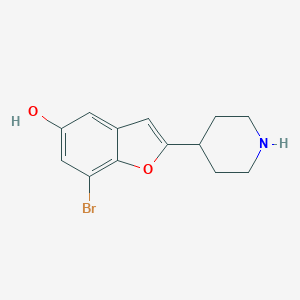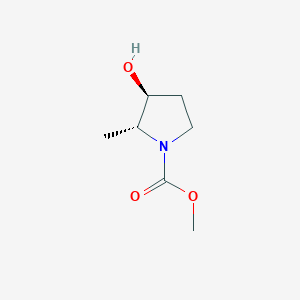
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylic acid derivatives. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and organic chemistry.
Mécanisme D'action
The exact mechanism of action of (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. In addition, this compound has been shown to interact with certain receptors in the brain, which may contribute to its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to have a positive effect on cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate in lab experiments is its ability to control the stereochemistry of reactions. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate. One area of research could focus on the development of new drug delivery systems using this compound. Another area of research could focus on the synthesis of biologically active compounds using (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate as a chiral auxiliary. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate can be achieved through various methods. One of the most common methods involves the reaction of 2-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to obtain the desired compound. Other methods include the reaction of 2-methylpyrrolidine with methyl acrylate or methyl vinyl ketone.
Applications De Recherche Scientifique
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In the field of pharmacology, (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. This compound has also been shown to have potential applications in the synthesis of biologically active compounds.
Propriétés
Numéro CAS |
116700-17-5 |
|---|---|
Nom du produit |
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-6(9)3-4-8(5)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
CEXPZBFGLKECCO-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1[C@H](CCN1C(=O)OC)O |
SMILES |
CC1C(CCN1C(=O)OC)O |
SMILES canonique |
CC1C(CCN1C(=O)OC)O |
Synonymes |
1-Pyrrolidinecarboxylicacid,3-hydroxy-2-methyl-,methylester,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





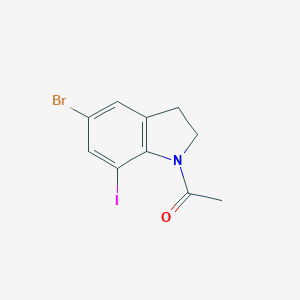
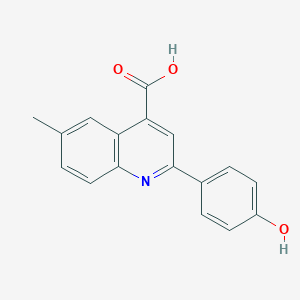
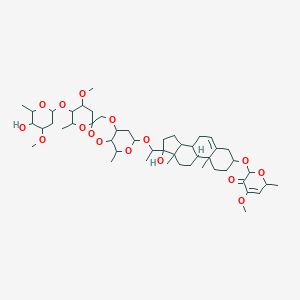
![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)
![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)

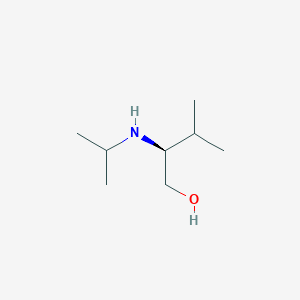
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
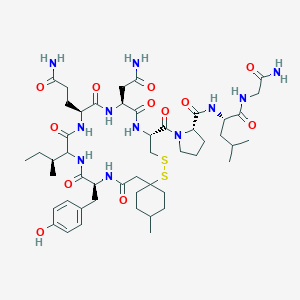

![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
